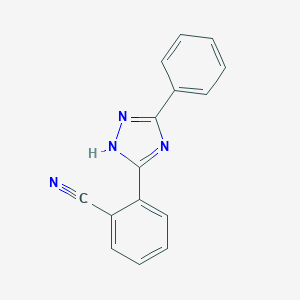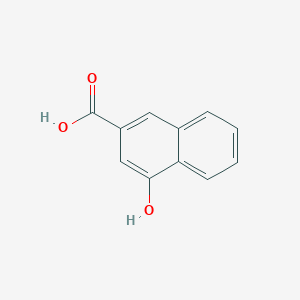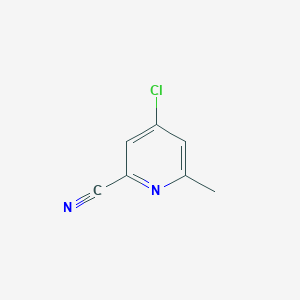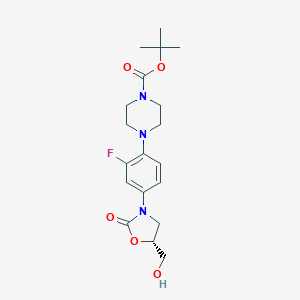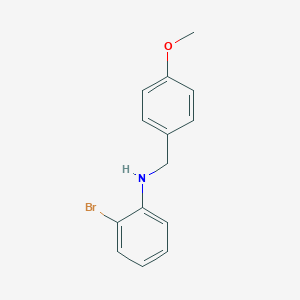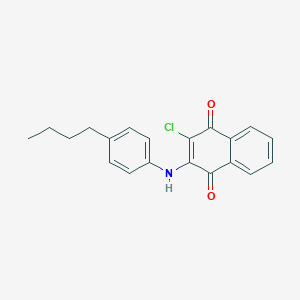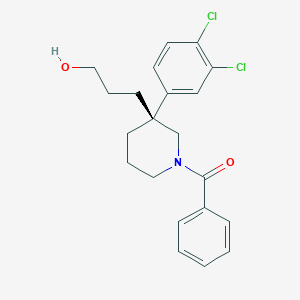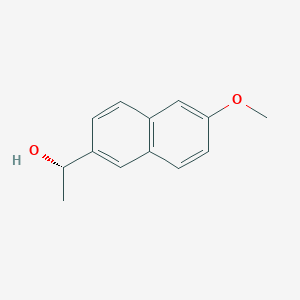
1-(6-Methoxynaphthalen-2-yl)ethanol, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxynaphthalen-2-yl)ethanol, (-)-, also known as (-)-β-naphthoxyacetic acid, is a chiral compound that has been widely studied for its potential applications in the fields of pharmaceuticals and agriculture. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and plant growth-regulating effects.
Mecanismo De Acción
The mechanism of action of (-)-β-naphthoxyacetic acid is not fully understood. However, studies have suggested that this compound exerts its biological effects through the modulation of various signaling pathways. In the case of anti-inflammatory effects, (-)-β-naphthoxyacetic acid has been found to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. In the case of anti-cancer effects, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells through the modulation of various signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and MAPK pathways.
Efectos Bioquímicos Y Fisiológicos
(-)-β-naphthoxyacetic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, (-)-β-naphthoxyacetic acid has been found to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. In terms of physiological effects, studies have shown that this compound promotes root growth and enhances the resistance of plants to environmental stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(-)-β-naphthoxyacetic acid has several advantages for lab experiments. First, this compound is relatively easy to synthesize and purify. Second, (-)-β-naphthoxyacetic acid has been extensively studied, and its biological activities and mechanisms of action are well-characterized. Third, this compound exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using (-)-β-naphthoxyacetic acid in lab experiments. For example, this compound may exhibit off-target effects, and its biological activities may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the study of (-)-β-naphthoxyacetic acid. First, further studies are needed to elucidate the mechanisms of action of this compound, particularly in the context of anti-inflammatory and anti-cancer effects. Second, the potential applications of (-)-β-naphthoxyacetic acid in the agricultural industry should be further explored, with a focus on its effects on crop yield and quality. Third, the development of novel derivatives of (-)-β-naphthoxyacetic acid may lead to compounds with improved biological activities and selectivity. Fourth, the use of (-)-β-naphthoxyacetic acid as a tool for studying various biological processes, such as cell signaling and gene expression, should be further explored. Finally, the potential therapeutic applications of (-)-β-naphthoxyacetic acid in various diseases, such as cancer and inflammatory disorders, should be further investigated.
Métodos De Síntesis
(-)-β-naphthoxyacetic acid can be synthesized through a multi-step process starting from naphthalene. The first step involves the bromination of naphthalene to yield 2-bromonaphthalene, which is then reacted with sodium ethoxide to form the corresponding sodium salt. The sodium salt is then reacted with (S)-2-chloropropionic acid to yield (-)-β-naphthoxyacetic acid.
Aplicaciones Científicas De Investigación
(-)-β-naphthoxyacetic acid has been extensively studied for its potential applications in the fields of pharmaceuticals and agriculture. In the pharmaceutical industry, this compound has been found to exhibit anti-inflammatory and anti-cancer effects. Studies have shown that (-)-β-naphthoxyacetic acid inhibits the production of inflammatory cytokines and reduces the growth of cancer cells in vitro and in vivo. In the agricultural industry, (-)-β-naphthoxyacetic acid has been found to regulate plant growth and development. Studies have shown that this compound promotes root growth and enhances the resistance of plants to environmental stress.
Propiedades
Número CAS |
119341-64-9 |
|---|---|
Nombre del producto |
1-(6-Methoxynaphthalen-2-yl)ethanol, (-)- |
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(1S)-1-(6-methoxynaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3/t9-/m0/s1 |
Clave InChI |
OUVJWFRUESFCCY-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Sinónimos |
(S)-(-)-1-(6-Methoxy-2-naphthyl)ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



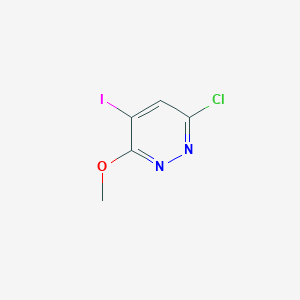
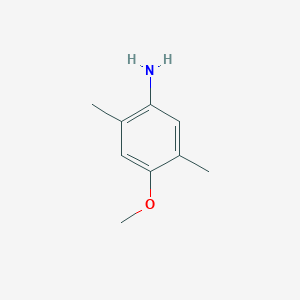
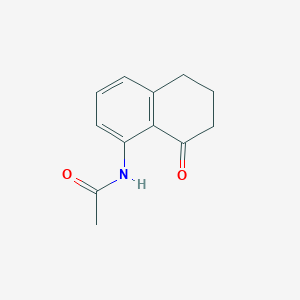
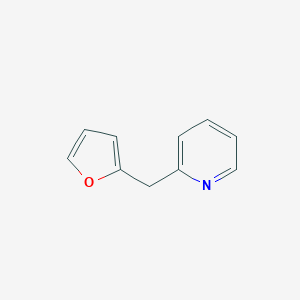
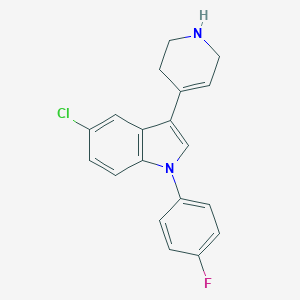
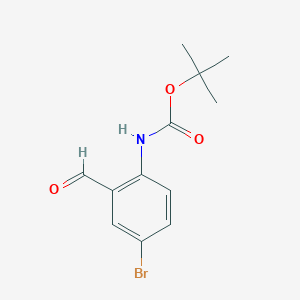
![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)
